4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane
Description
The compound 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is a complex 1,3-dioxolane derivative characterized by:
- Two 2,2-dimethyl-1,3-dioxolane rings.
- A central propoxy chain substituted with phenylmethoxy and (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy groups.
This structure is designed for applications in pharmaceuticals, polymer science, or as intermediates in organic synthesis. Its stereochemistry and functional groups suggest utility in stabilizing reactive intermediates (e.g., aldehydes) or modulating biological activity .
Properties
Molecular Formula |
C22H34O7 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C22H34O7/c1-21(2)26-15-19(28-21)13-23-11-18(25-10-17-8-6-5-7-9-17)12-24-14-20-16-27-22(3,4)29-20/h5-9,18-20H,10-16H2,1-4H3 |
InChI Key |
PDLBQEQEFHWYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting with the preparation of the dioxolane rings. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This forms the dioxolane ring, which is then further functionalized through a series of reactions to introduce the phenylmethoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where groups like halides are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, nucleophiles like amines or thiols, in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a bio-based solvent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of green solvents and other environmentally friendly materials.
Mechanism of Action
The mechanism by which 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Physicochemical Properties
- Thermal Stability : Dioxolane rings confer thermal resilience. For example, 1,3-dioxolane extraction of PHB retains polymer integrity at 80°C .
- Solubility : Ether linkages improve solubility in polar aprotic solvents (e.g., DMSO, acetone), as seen in triazole-dioxolane derivatives .
- Stereochemical Influence : Trans-diastereomers of β-carboline-dioxolane hybrids show superior antimalarial activity, highlighting the role of stereochemistry .
Key Research Findings and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
